molecular formula C10H12F2O2 B13709907 5-(Difluoromethyl)-2-ethoxyanisole

5-(Difluoromethyl)-2-ethoxyanisole

Katalognummer: B13709907
Molekulargewicht: 202.20 g/mol
InChI-Schlüssel: DOAFAYSJIKJWMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)-2-ethoxyanisole is an organic compound that features a difluoromethyl group attached to an anisole derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole typically involves the introduction of the difluoromethyl group into an anisole derivative. One common method is the nucleophilic substitution reaction, where a difluoromethylating agent reacts with a suitable precursor. For instance, the reaction of 2-ethoxyanisole with a difluoromethylating reagent like TMS-CF2H under appropriate conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-catalyzed reactions or radical-based methods to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted anisole derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethyl)-2-ethoxyanisole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Difluoromethyl-2-methoxyanisole
  • 5-Difluoromethyl-2-ethoxyphenol
  • 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

5-(Difluoromethyl)-2-ethoxyanisole is unique due to its specific substitution pattern and the presence of both difluoromethyl and ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .

Eigenschaften

Molekularformel

C10H12F2O2

Molekulargewicht

202.20 g/mol

IUPAC-Name

4-(difluoromethyl)-1-ethoxy-2-methoxybenzene

InChI

InChI=1S/C10H12F2O2/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,10H,3H2,1-2H3

InChI-Schlüssel

DOAFAYSJIKJWMQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(F)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.